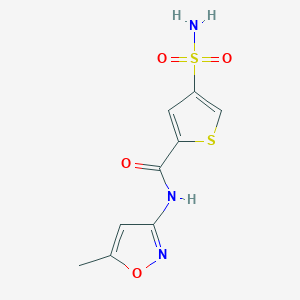

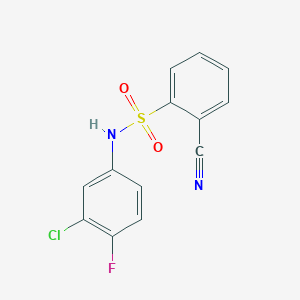

![molecular formula C19H22N6O2 B5515530 2-(ethylamino)-N-{1-[1-(4-methoxyphenyl)-1H-pyrazol-4-yl]ethyl}-5-pyrimidinecarboxamide](/img/structure/B5515530.png)

2-(ethylamino)-N-{1-[1-(4-methoxyphenyl)-1H-pyrazol-4-yl]ethyl}-5-pyrimidinecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Synthesis of compounds similar to the one involves complex chemical reactions. For instance, the reaction of ethyl 5-aminopyrazole-4-carboxylate with triethyl orthoformate and amines leads to the formation of 1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-ones, demonstrating the foundational steps in synthesizing pyrazolo and pyrimidine derivatives (Finlander & Pedersen, 1985). Additionally, the reaction of 5-amino-3-(4-methoxyphenylamino)-$N$-aryl-1$H$-pyrazole-4-carboxamides with ethyl acetoacetate and 2-(4-fluorobenzylidene)malononitrile yields novel pyrazolo[1,5-a]pyrimidines, illustrating the versatility of reactants used in synthesizing such compounds (Hassan et al., 2015).

Molecular Structure Analysis

The crystal structure analysis of compounds related to our molecule of interest often reveals significant insights into their molecular configuration. For instance, studies on 2-amino-4-chloro-5-formyl-6-[methyl(2-methylphenyl)amino]pyrimidine and its methoxyphenyl variant have shown that these compounds are isostructural and form hydrogen-bonded sheets, indicating the potential for similar structural characteristics in our compound of interest (Trilleras et al., 2009).

Chemical Reactions and Properties

The chemical reactions involved in synthesizing these compounds often include cyclocondensation and reactions with ethoxyacetate, demonstrating the chemical reactivity and synthesis pathways of these molecules. For example, synthesis involving ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate showcases the variety of reactions leading to pyrano[2,3-d]pyrimidine derivatives, highlighting the compounds' diverse chemical properties (El‐Sayed et al., 2021).

Physical Properties Analysis

The physical properties, such as crystal structure and solubility, play a crucial role in the application and study of these compounds. While specific studies on the physical properties of "2-(ethylamino)-N-{1-[1-(4-methoxyphenyl)-1H-pyrazol-4-yl]ethyl}-5-pyrimidinecarboxamide" might not be available, research on related compounds provides valuable insights into their behavior under different conditions.

Chemical Properties Analysis

The chemical properties, including reactivity with various reagents and conditions, are essential for understanding the compound's applications in synthesis and potential biological activity. For instance, the reactivity of pyrazolo[1,5-a]pyrimidines with different reagents has been explored to synthesize a wide range of derivatives, indicating the compound's versatility and potential for modification (Hassan et al., 2014).

Applications De Recherche Scientifique

Hybrid Catalysts in Medicinal Chemistry

Hybrid catalysts play a crucial role in the synthesis of complex molecules, including pyrimidine and pyrazole derivatives, which are key precursors for the pharmaceutical industry. These catalysts facilitate the development of structurally diverse compounds through one-pot multicomponent reactions, showcasing their potential in creating lead molecules for drug development (Parmar, Vala, & Patel, 2023).

Pyrazolo[1,5-a]pyrimidine Scaffold in Drug Discovery

The pyrazolo[1,5-a]pyrimidine scaffold is recognized for its broad range of medicinal properties, including anticancer, CNS agents, anti-infectious, and anti-inflammatory effects. The structure-activity relationship (SAR) of these compounds is a key area of research, highlighting their potential in the development of new therapeutic agents (Cherukupalli et al., 2017).

Optical Sensors and Medicinal Applications of Pyrimidine Derivatives

Pyrimidine derivatives are not only pivotal in medicinal chemistry but also serve as optical sensors due to their ability to form coordination and hydrogen bonds. Their diverse applications in sensing and biological fields underscore their significance in scientific research (Jindal & Kaur, 2021).

Quinazolines and Pyrimidines in Optoelectronic Materials

The integration of quinazoline and pyrimidine fragments into π-extended conjugated systems has been explored for the creation of novel optoelectronic materials. These compounds have applications in electronic devices, luminescent elements, and photoelectric conversion elements, demonstrating their versatility beyond pharmaceuticals (Lipunova et al., 2018).

Enaminoketones and Enaminothiones in Heterocyclic Synthesis

Enaminoketones and enaminothiones are valuable intermediates for synthesizing heterocycles and natural products. Their role in creating biologically active compounds highlights their importance in drug development and the potential for discovering new CNS-acting drugs (Negri, Kascheres, & Kascheres, 2004).

Propriétés

IUPAC Name |

2-(ethylamino)-N-[1-[1-(4-methoxyphenyl)pyrazol-4-yl]ethyl]pyrimidine-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N6O2/c1-4-20-19-21-9-14(10-22-19)18(26)24-13(2)15-11-23-25(12-15)16-5-7-17(27-3)8-6-16/h5-13H,4H2,1-3H3,(H,24,26)(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKBBCIASZYBBJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC=C(C=N1)C(=O)NC(C)C2=CN(N=C2)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

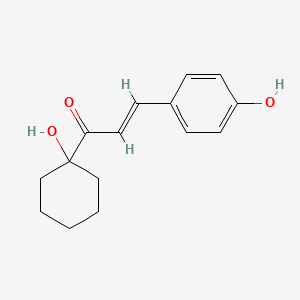

![(4aR*,7aS*)-1-(3-methyl-2-buten-1-yl)-4-[(3-propyl-1H-pyrazol-5-yl)carbonyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5515458.png)

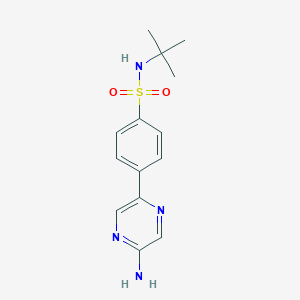

![8-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-1,3-dioxa-8-azaspiro[4.5]decan-2-one](/img/structure/B5515468.png)

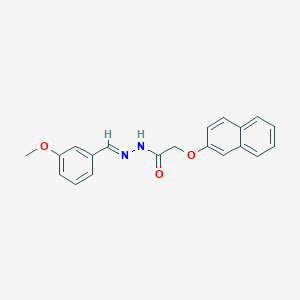

![11-(2-furyl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5515471.png)

![(1R*,2S*)-2-{[4-(2-methoxyphenyl)-3-oxo-1-piperazinyl]carbonyl}-N-methylcyclohexanecarboxamide](/img/structure/B5515486.png)

![2-{[4-(cyclohexylmethyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-3,5-dimethyl-4(1H)-pyridinone](/img/structure/B5515504.png)

![N-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]-6-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5515512.png)

![N-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]-3-(5-methyl-2-thienyl)-1H-pyrazole-5-carboxamide](/img/structure/B5515523.png)

![4-(3-chlorophenoxy)-1-[(2-methyl-1-benzofuran-5-yl)carbonyl]piperidine](/img/structure/B5515535.png)

![4-amino-2-(4-chlorophenyl)-5H-chromeno[4,3-d]pyrimidin-5-one](/img/structure/B5515542.png)